2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Description
This compound is a dihydropyridazinone derivative featuring a 2-methoxyphenyl substituent at position 3 of the pyridazinone core and an N-[2-(4-methoxyphenyl)ethyl]acetamide side chain. The presence of dual methoxy groups (2- and 4-positions) may modulate solubility, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-17-9-7-16(8-10-17)13-14-23-21(26)15-25-22(27)12-11-19(24-25)18-5-3-4-6-20(18)29-2/h3-12H,13-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQWPOZGXCFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone core. Subsequent acylation with 2-(4-methoxyphenyl)ethylamine yields the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry reported that derivatives of pyridazine showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. A study demonstrated that related pyridazine derivatives displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were tested using standard disk diffusion methods, showing promising results against strains like Staphylococcus aureus and Escherichia coli.
Neuropharmacological Effects
Recent investigations into the neuropharmacological effects of dihydropyridazine derivatives have shown potential for treating neurological disorders. For instance, a case study highlighted the compound's ability to modulate neurotransmitter systems, leading to anxiolytic-like effects in animal models. The findings suggest that this class of compounds could be explored for developing new treatments for anxiety and depression.
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Selective cytotoxicity against cancer cell lines |
| Antimicrobial Properties | Microbial Drug Resistance | Effective against Staphylococcus aureus and E. coli |
| Neuropharmacological Effects | Neuropharmacology Journal | Anxiolytic-like effects observed in animal models |
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The pyridazinone core is known to inhibit certain enzymes, which can lead to various biological effects. The compound may also interact with cellular receptors, modulating signaling pathways and influencing cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 922973-80-6)
- Key Difference: The positional isomerism of the methoxy group on the pyridazinone-attached phenyl ring (4-methoxy vs. 2-methoxy in the target compound).
- Metabolic stability could differ due to steric effects on cytochrome P450-mediated demethylation .
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)
- Key Difference : Replacement of methoxy with ethoxy on the phenyl ring and incorporation of a triazolopyridazine moiety.
- The triazolopyridazine core may confer distinct target selectivity, such as preferential binding to adenosine receptors over dihydropyridazinone-associated targets .
2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide (CAS 931313-90-5)
- Key Difference: Sulfonyl and pyrimidinone groups replace the dihydropyridazinone core; a cyclohexenyl ethyl side chain is present.
- Implications: Sulfonyl groups enhance hydrogen-bonding capacity, improving binding to serine proteases but increasing molecular weight and reducing bioavailability.
Structural and Pharmacological Data Table
Research Findings and Implications
- Positional Isomerism (2- vs. 4-Methoxy) : Studies on analogs suggest that 4-methoxy derivatives exhibit higher metabolic stability due to reduced steric hindrance during oxidative metabolism, whereas 2-methoxy groups may confer better solubility in polar solvents .
- Heterocyclic Core Modifications: Replacement of dihydropyridazinone with triazolopyridazine (CAS 891117-12-7) shifts activity toward adenosine receptors, highlighting the core structure’s role in target specificity .
- Sulfonyl vs. Acetamide Linkers : Sulfonyl-containing analogs (e.g., CAS 931313-90-5) demonstrate stronger hydrogen-bonding interactions but lower oral bioavailability compared to acetamide-linked compounds .
Biological Activity
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic compound characterized by its pyridazinone core, which has been the focus of various studies due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Formula : C22H23N3O4
CAS Number : 899946-71-5
Molecular Weight : 393.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyridazinone moiety is known to exhibit inhibitory effects on various enzymes involved in inflammatory and cancer pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain pathways .
- Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress in cells, which is linked to various diseases including cancer.
- Cellular Signaling Modulation : Interaction with cellular receptors can modulate signaling pathways that influence cell proliferation and apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings can enhance its anticancer efficacy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide | Structure | Anticancer and anti-inflammatory properties |
| 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives | Structure | Strong anticancer activity with lower toxicity |
The unique methoxy substitutions in the target compound contribute significantly to its enhanced biological activities compared to others in the table.
Study 1: Anticancer Efficacy
A recent study evaluated the compound's efficacy against A549 lung adenocarcinoma cells. Results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory models, the compound exhibited a reduction in edema formation in animal models, supporting its potential as an anti-inflammatory agent. The mechanism was linked to COX inhibition and reduced prostaglandin synthesis .
Q & A
Q. What are the established synthetic routes for 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves multi-step reactions, including coupling of substituted pyridazinone cores with acetamide derivatives. Key steps include:
- Solvent selection : Ethanol or dimethylformamide (DMF) is often used to enhance solubility and reaction efficiency .
- Catalysts : Acidic catalysts (e.g., HCl) or bases (e.g., K₂CO₃) facilitate condensation reactions .
- Temperature control : Reactions are performed under reflux (70–100°C) to accelerate kinetics while avoiding decomposition .
Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, temperature) and analyze outcomes via HPLC or TLC for purity assessment .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for methoxyphenyl and dihydropyridazinone moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyridazinone ring) .
- Chromatography : HPLC with UV detection ensures >95% purity, critical for biological assays .
Q. How should researchers design experiments to evaluate the compound’s biological activity in preliminary screens?
- Target Selection : Prioritize enzymes/receptors structurally related to its core (e.g., kinases, GPCRs) based on analogs like pyridazinone derivatives .
- Assay Types :
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-treated samples to validate assay conditions .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, QSAR) aid in predicting the compound’s reactivity or biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR) based on pyridazinone derivatives’ binding modes .
- QSAR Modeling : Train models on analogs with reported bioactivity to predict potency and ADMET properties .
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) optimize synthetic pathways and predict regioselectivity in functionalization reactions .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., in vitro vs. in vivo)?
- Mechanistic Validation : Use knockdown (siRNA) or knockout models to confirm target engagement .
- Pharmacokinetic Profiling : Assess bioavailability and metabolite formation via LC-MS to explain discrepancies between in vitro and in vivo efficacy .
- Dose-Response Correlation : Ensure assays use physiologically relevant concentrations; adjust for protein binding effects in vitro .
Q. What methodologies enable regioselective modifications of the pyridazinone core to enhance pharmacological properties?
- Directed C-H Functionalization : Employ palladium-catalyzed cross-coupling to introduce substituents at specific positions (e.g., 3- or 5-positions of pyridazinone) .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during synthesis .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. chloro groups) and evaluate effects on potency and selectivity .
Q. How should researchers address stability challenges (e.g., hydrolysis, oxidation) during storage or biological testing?
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂) to prevent oxidation .
- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 for aqueous solutions, avoiding extremes that accelerate hydrolysis .
- Accelerated Stability Studies : Conduct stress testing (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Biophysical Techniques : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to putative targets .
- Transcriptomics/Proteomics : RNA-seq or mass spectrometry identifies downstream pathways affected by treatment .
- Animal Models : Use transgenic mice or xenograft models to correlate target modulation with therapeutic outcomes .
Q. How can researchers optimize the compound’s solubility and permeability for in vivo studies?
Q. What statistical frameworks are recommended for analyzing high-throughput screening data to prioritize lead analogs?
- Multivariate Analysis : Principal Component Analysis (PCA) reduces dimensionality and identifies key activity drivers .
- Machine Learning : Random Forest or SVM classifiers rank compounds based on bioactivity and physicochemical descriptors .
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to minimize Type I errors in large datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
